molecular formula C34H23N5Na2O7S2 B12947733 Sodium 5-((4-aminonaphthalen-1-yl)diazenyl)-2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-sulfonatostyryl)benzenesulfonate

Sodium 5-((4-aminonaphthalen-1-yl)diazenyl)-2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-sulfonatostyryl)benzenesulfonate

Cat. No.: B12947733
M. Wt: 723.7 g/mol
InChI Key: XXFFJXDXUFVNMY-CRLXCHKXSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-((4-aminonaphthalen-1-yl)diazenyl)-2-(4-((2-hydroxynaphthalen-1-yl)diazenyl)-2-sulfonatostyryl)benzenesulfonate, often referred to as Sodium Azo-Stilbene Sulfonate , is a synthetic dye and chemical compound. Its molecular formula is C₃₀H₁₈N₄NaO₆S₄, and it belongs to the class of azo dyes. The compound exhibits vibrant color due to its extended conjugated system, making it useful in various applications.

Preparation Methods

2.1 Synthetic Routes: The synthesis of Sodium Azo-Stilbene Sulfonate involves diazotization and coupling reactions. Here are the steps:

    Coupling Reaction:

2.2 Industrial Production: Industrial production typically involves large-scale batch processes. Manufacturers optimize reaction conditions, temperature, and reagent concentrations to achieve high yields.

Chemical Reactions Analysis

Sodium Azo-Stilbene Sulfonate undergoes several reactions:

    Oxidation: It can be oxidized to form colored quinone derivatives.

    Reduction: Reduction of the azo group yields colorless compounds.

    Substitution: Aromatic substitution reactions modify the compound’s structure.

    Common Reagents: Sodium hydroxide (NaOH), hydrochloric acid (HCl), and various oxidizing or reducing agents.

    Major Products: Azo-Stilbene derivatives with altered color and solubility.

Scientific Research Applications

4.1 Chemistry:

    Dye Industry: Sodium Azo-Stilbene Sulfonate is used as a dye in textiles, paper, and ink.

    Fluorescent Probes: Its conjugated system makes it suitable for fluorescence studies.

4.2 Biology and Medicine:

    Cell Imaging: Sodium Azo-Stilbene Sulfonate can label cells for microscopy.

    Drug Delivery: Modified derivatives may serve as drug carriers.

4.3 Industry:

    Photography: Used in photographic emulsions.

    Water Treatment: As a color indicator in water quality assessment.

Mechanism of Action

The compound’s mechanism of action depends on its application:

    Dyeing: Sodium Azo-Stilbene Sulfonate interacts with fibers through van der Waals forces and hydrogen bonding.

    Fluorescence: Excitation of its conjugated system leads to emission of visible light.

Comparison with Similar Compounds

Sodium Azo-Stilbene Sulfonate stands out due to its extended conjugation and unique color properties. Similar compounds include other azo dyes like Congo Red and Orange II.

: PubChem: Sodium Azo-Stilbene Sulfonate : ChemSpider: Sodium Azo-Stilbene Sulfonate : Sigma-Aldrich: Product Information

Properties

Molecular Formula

C34H23N5Na2O7S2

Molecular Weight

723.7 g/mol

IUPAC Name

disodium;5-[(4-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C34H25N5O7S2.2Na/c35-29-16-17-30(28-8-4-3-7-27(28)29)38-36-24-14-11-22(32(19-24)47(41,42)43)9-10-23-12-15-25(20-33(23)48(44,45)46)37-39-34-26-6-2-1-5-21(26)13-18-31(34)40;;/h1-20,40H,35H2,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2/b10-9+,38-36?,39-37?;;

InChI Key

XXFFJXDXUFVNMY-CRLXCHKXSA-L

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C6=CC=CC=C65)N)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.